molecular formula C11H14BrN5O3 B12765540 8-Bromo-9-(2,3-bis(hydroxymethyl)cyclobutyl)guanine CAS No. 130464-67-4

8-Bromo-9-(2,3-bis(hydroxymethyl)cyclobutyl)guanine

Cat. No.: B12765540
CAS No.: 130464-67-4
M. Wt: 344.16 g/mol
InChI Key: MTEYZYGTNULZRR-HSUXUTPPSA-N
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Description

Preparation Methods

The synthesis of 8-Bromo-9-(2,3-bis(hydroxymethyl)cyclobutyl)guanine involves several stepsThe reaction conditions typically involve the use of strong acids and bases, as well as high temperatures to facilitate the formation of the desired product . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

8-Bromo-9-(2,3-bis(hydroxymethyl)cyclobutyl)guanine undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents and conditions used in these reactions include strong acids, bases, and specific catalysts to facilitate the desired transformations.

Scientific Research Applications

8-Bromo-9-(2,3-bis(hydroxymethyl)cyclobutyl)guanine has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Bromo-9-(2,3-bis(hydroxymethyl)cyclobutyl)guanine involves its incorporation into viral DNA by viral DNA polymerase. Once incorporated, it acts as a chain terminator, preventing further DNA synthesis. This inhibition of viral DNA polymerase disrupts viral replication and reduces the viral load in infected cells . The compound must be phosphorylated into its triphosphate form within infected cells via intracellular enzymes before it can demonstrate its antiviral activity .

Comparison with Similar Compounds

8-Bromo-9-(2,3-bis(hydroxymethyl)cyclobutyl)guanine is similar to other guanine analogs such as acyclovir and ganciclovir. it is unique in its broad-spectrum antiviral activity and its ability to inhibit a wide range of viruses. Similar compounds include:

These compounds share a similar mechanism of action but differ in their spectrum of activity and pharmacokinetic properties.

Properties

CAS No.

130464-67-4

Molecular Formula

C11H14BrN5O3

Molecular Weight

344.16 g/mol

IUPAC Name

2-amino-9-[(1R,2R,3S)-2,3-bis(hydroxymethyl)cyclobutyl]-8-bromo-1H-purin-6-one

InChI

InChI=1S/C11H14BrN5O3/c12-10-14-7-8(15-11(13)16-9(7)20)17(10)6-1-4(2-18)5(6)3-19/h4-6,18-19H,1-3H2,(H3,13,15,16,20)/t4-,5-,6-/m1/s1

InChI Key

MTEYZYGTNULZRR-HSUXUTPPSA-N

Isomeric SMILES

C1[C@@H]([C@H]([C@@H]1N2C3=C(C(=O)NC(=N3)N)N=C2Br)CO)CO

Canonical SMILES

C1C(C(C1N2C3=C(C(=O)NC(=N3)N)N=C2Br)CO)CO

Origin of Product

United States

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